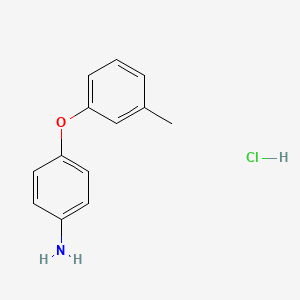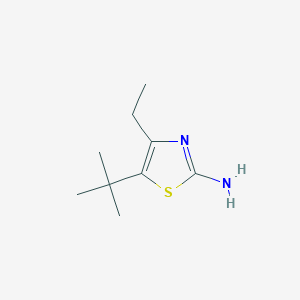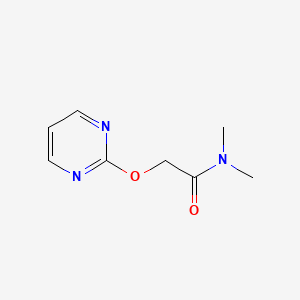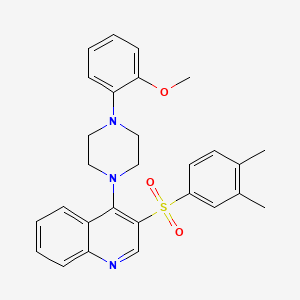![molecular formula C20H20FNO B2414637 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone CAS No. 2379976-52-8](/img/structure/B2414637.png)
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone, also known as FLEA, is a synthetic compound that has been the subject of scientific research in recent years. FLEA has been found to have potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters in the brain. In
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves its ability to inhibit the reuptake of dopamine and norepinephrine. By blocking the transporters responsible for the reuptake of these neurotransmitters, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. This results in an overall increase in the activity of these neurotransmitters, which can have a positive effect on mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone are still being studied, but preliminary research suggests that it may have a positive effect on mood, motivation, and attention. 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased feelings of pleasure and motivation. Additionally, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
実験室実験の利点と制限
One advantage of using 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, which can make it a useful tool for studying the role of these neurotransmitters in neurological disorders. Additionally, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that target these neurotransmitters. However, one limitation of using 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone. One area of interest is its potential as a treatment for neurological disorders such as depression, ADHD, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone, as well as its long-term safety profile. Finally, there is potential for the development of new compounds based on the structure of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone that may have even greater efficacy and safety.
合成法
The synthesis of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves a multistep process that begins with the reaction of 4-fluorophenylacetic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the corresponding amide. This amide is then subjected to a cyclization reaction with phenylacetylene in the presence of a palladium catalyst to form the spirocyclic intermediate. The final step involves the reduction of the carbonyl group in the intermediate to form 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone.
科学的研究の応用
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been found to have potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that play a critical role in the regulation of mood, motivation, and attention. This makes 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone a potential candidate for the treatment of neurological disorders such as depression, ADHD, and addiction.
特性
IUPAC Name |
2-(4-fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c21-18-8-6-15(7-9-18)10-19(23)22-13-20(14-22)11-17(12-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCXUUHOKBLIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)


![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)